Banoxantrone D12 dihydrochloride
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Overview
Description
Banoxantrone D12 dihydrochloride is a deuterium-labeled derivative of Banoxantrone, a novel bioreductive agent. This compound is known for its ability to be reduced to a stable, DNA-affinic compound called AQ4, which is a potent inhibitor of topoisomerase II . The deuterium labeling enhances its stability and allows for more precise tracking in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Banoxantrone D12 dihydrochloride involves multiple steps, starting with the preparation of the core Banoxantrone structure. The process typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core anthraquinone structure, which is achieved through a series of condensation reactions involving aromatic aldehydes and amines.
Deuterium Labeling: The incorporation of deuterium atoms is done through hydrogen-deuterium exchange reactions. This step is crucial for creating the D12 variant.
Final Conversion to Dihydrochloride Salt: The final step involves converting the deuterium-labeled Banoxantrone to its dihydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Banoxantrone D12 dihydrochloride undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to AQ4, a stable DNA-affinic compound.
Oxidation: It can also undergo oxidation reactions, although these are less common in its typical applications.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Reduction: Common reagents include sodium dithionite and other reducing agents under anaerobic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used, although these reactions are less frequently employed.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major product of the reduction reaction is AQ4, which is a potent topoisomerase II inhibitor. Other products depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Banoxantrone D12 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying bioreductive processes and DNA interactions.
Biology: Employed in cellular studies to understand its effects on DNA and topoisomerase II activity.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit topoisomerase II.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The primary mechanism of action of Banoxantrone D12 dihydrochloride involves its reduction to AQ4, which then binds to DNA and inhibits topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are primarily related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another topoisomerase II inhibitor but without deuterium labeling.
Doxorubicin: A widely used chemotherapeutic agent that also targets topoisomerase II.
Epirubicin: Similar to doxorubicin but with different pharmacokinetics and toxicity profiles.
Uniqueness
Banoxantrone D12 dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in biological systems. This makes it particularly valuable in research settings where detailed mechanistic studies are required .
Properties
IUPAC Name |
2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H/i1D3,2D3,3D3,4D3;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCPHUXRZRTDP-BHITWGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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